molecular formula C10H12N4S B5676837 2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B5676837
M. Wt: 220.30 g/mol
InChI Key: IZUGFMPAUURNBT-UHFFFAOYSA-N
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Description

2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a thiopyran ring with amino and nitrile substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dicarbonitrile compound with a suitable amine and a sulfur source. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile exerts its effects depends on its interaction with molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiopyran ring can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile is unique due to its propyl substituent, which can influence its chemical reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

2,6-diamino-4-propyl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-3-6-7(4-11)9(13)15-10(14)8(6)5-12/h6H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUGFMPAUURNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=C(SC(=C1C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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